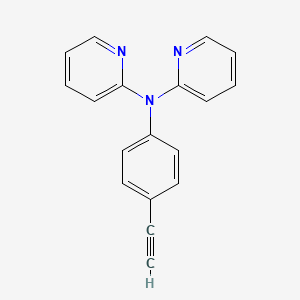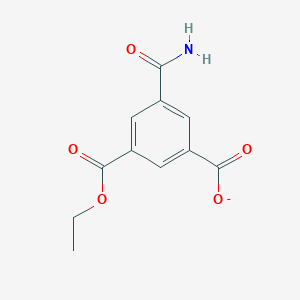
3-Carbamoyl-5-(ethoxycarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-5-(ethoxycarbonyl)benzoate is a chemical compound with potential applications in various fields of science and industry. It is characterized by its unique structure, which includes a carbamoyl group and an ethoxycarbonyl group attached to a benzoate ring. This compound is of interest due to its potential reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-(ethoxycarbonyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-5-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The benzoate ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoate derivatives.
Applications De Recherche Scientifique
3-Carbamoyl-5-(ethoxycarbonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 3-Carbamoyl-5-(ethoxycarbonyl)benzoate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing and electron-donating properties of its functional groups. These properties affect its behavior in various reactions, such as nucleophilic substitution and electrophilic addition.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carbamoylbenzoic acid: Lacks the ethoxycarbonyl group but shares the carbamoyl functionality.
Ethyl 3-carbamoylbenzoate: Similar structure but with different substituents on the benzoate ring.
5-Ethoxycarbonylbenzoic acid: Contains the ethoxycarbonyl group but lacks the carbamoyl group.
Uniqueness
3-Carbamoyl-5-(ethoxycarbonyl)benzoate is unique due to the presence of both carbamoyl and ethoxycarbonyl groups on the benzoate ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in synthetic chemistry and beyond.
Propriétés
Numéro CAS |
823195-11-5 |
|---|---|
Formule moléculaire |
C11H10NO5- |
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
3-carbamoyl-5-ethoxycarbonylbenzoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(16)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,2H2,1H3,(H2,12,13)(H,14,15)/p-1 |
Clé InChI |
SQQMJVIFJFRSQG-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


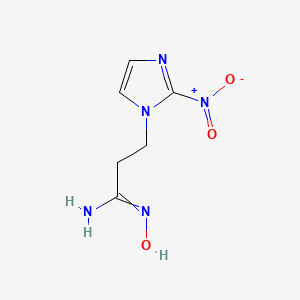
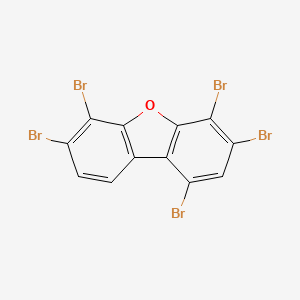
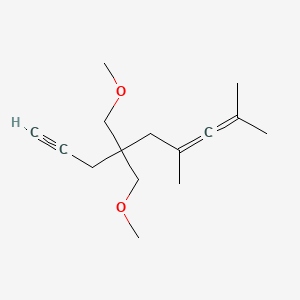

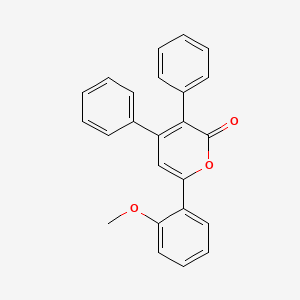
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
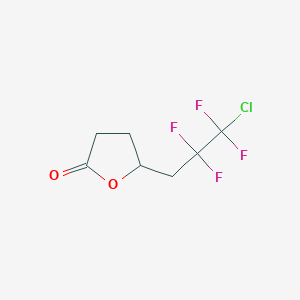
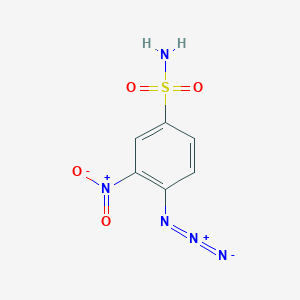
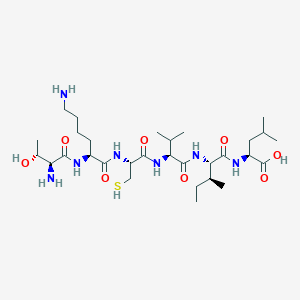

![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

